molecular formula C76H148N2O31 B579089 Tetrahydrofuran(Stabilized) CAS No. 109-99-0

Tetrahydrofuran(Stabilized)

Cat. No.: B579089
CAS No.: 109-99-0
M. Wt: 1586.003
InChI Key: CKBXMOVWKHHYOG-UHFFFAOYSA-N
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Description

Tetrahydrofuran, also known as oxolane, is a heterocyclic organic compound with the chemical formula C₄H₈O. It is a colorless, water-miscible liquid with a low viscosity and an ether-like odor. Tetrahydrofuran is primarily used as a solvent in various chemical reactions and as a precursor to polymers. It is classified as a cyclic ether and is known for its ability to dissolve a wide range of polar and non-polar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofuran can be synthesized through several methods:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrahydrofuran has a wide range of applications in scientific research:

    Chemistry: Used as a solvent in Grignard reactions, reductions, and polymerizations.

    Biology: Employed in the preparation of biological samples and as a solvent for various biochemical reactions.

    Medicine: Used in the synthesis of pharmaceuticals and as a solvent for drug formulations.

    Industry: Utilized in the production of polyurethanes, polyvinyl chloride, and other polymers.

Mechanism of Action

Tetrahydrofuran acts primarily as a solvent, facilitating various chemical reactions by dissolving reactants and providing a medium for the reaction to occur. Its oxygen atom can coordinate with Lewis acids, making it a useful ligand in coordination chemistry. In polymerization reactions, tetrahydrofuran can undergo ring-opening polymerization to form poly(tetramethylene ether) glycol .

Comparison with Similar Compounds

Uniqueness: Tetrahydrofuran is unique due to its combination of high polarity, low viscosity, and ability to dissolve a wide range of compounds. Its stability and relatively low toxicity make it a preferred solvent in many applications compared to its analogs .

Properties

CAS No.

109-99-0

Molecular Formula

C76H148N2O31

Molecular Weight

1586.003

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-aminooxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-undecyltridecanedioic acid

InChI

InChI=1S/C76H148N2O31/c1-2-3-4-5-6-8-11-14-17-21-76(75(83)84,22-18-15-12-9-7-10-13-16-19-72(79)80)74(82)78-23-25-86-27-29-88-31-33-90-35-37-92-39-41-94-43-45-96-47-49-98-51-53-100-55-57-102-59-61-104-63-65-106-67-69-108-71-70-107-68-66-105-64-62-103-60-58-101-56-54-99-52-50-97-48-46-95-44-42-93-40-38-91-36-34-89-32-30-87-28-26-85-24-20-73(81)109-77/h2-71,77H2,1H3,(H,78,82)(H,79,80)(H,83,84)

InChI Key

CKBXMOVWKHHYOG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(CCCCCCCCCCC(=O)O)(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON)C(=O)O

Origin of Product

United States

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